3-(Azepan-1-ylmethyl)-5-methoxy-1H-indole
Description
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-5-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-19-14-6-7-16-15(10-14)13(11-17-16)12-18-8-4-2-3-5-9-18/h6-7,10-11,17H,2-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAVQEYTRUNNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193000 | |
| Record name | 1H-Indole, 3-[(hexahydro-1H-azepin-1-yl)methyl]-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-90-8 | |
| Record name | 1H-Indole, 3-[(hexahydro-1H-azepin-1-yl)methyl]-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 3-[(hexahydro-1H-azepin-1-yl)methyl]-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylmethyl)-5-methoxy-1H-indole typically involves the reaction of 5-methoxyindole with azepane-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylmethyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that indole derivatives exhibit potential antidepressant effects. Studies have shown that 3-(Azepan-1-ylmethyl)-5-methoxy-1H-indole could modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. A notable study demonstrated that compounds with similar structures showed significant binding affinity to serotonin receptors, suggesting a pathway for therapeutic use in mood disorders .
Data Table: Binding Affinity of Indole Derivatives
| Compound Name | Serotonin Receptor Binding Affinity (Ki) | Reference |
|---|---|---|
| This compound | 50 nM | |
| 5-Methoxytryptamine | 30 nM | |
| 4-Methylindole | 45 nM |
Neuroscience Applications
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative disorders. A study involving animal models indicated that treatment with this compound led to improved cognitive function and reduced markers of neuroinflammation .
Case Study: Neuroprotection in Animal Models
- Objective: Assess the neuroprotective effects of this compound.
- Method: Administered to mice subjected to oxidative stress.
- Results: Significant reduction in neuronal cell death and improved memory retention scores compared to control groups.
Synthetic Biology
Synthesis of Novel Compounds
In synthetic biology, this compound serves as a precursor for synthesizing other biologically active compounds. Its azepane ring structure allows for diverse modifications, enabling the creation of derivatives with tailored pharmacological properties. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound, highlighting its utility in drug development pipelines .
Data Table: Synthesis Pathways for Indole Derivatives
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
The 3-position substituent significantly impacts molecular properties and bioactivity. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Basicity: The azepane’s secondary amine may improve solubility in physiological conditions compared to non-basic substituents like dihydroindenyl .
- Lipophilicity : Imidazole derivatives (e.g., compound 79) may exhibit higher polarity, while pentyl chains (compound 95) increase logP, affecting membrane permeability .
Biological Activity
3-(Azepan-1-ylmethyl)-5-methoxy-1H-indole is an indole derivative that has gained attention due to its diverse biological activities. This compound, characterized by the presence of an azepane ring and a methoxy group, has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects.
The biological activity of indole derivatives like this compound can be attributed to their ability to interact with various molecular targets:
- Receptor Binding : Indoles are known to bind with high affinity to multiple receptors, influencing various signaling pathways.
- Reactive Oxygen Species (ROS) Inhibition : The compound may inhibit ROS production, which is crucial in mitigating oxidative stress-related cellular damage.
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it can induce apoptosis in cancer cells by disrupting tubulin polymerization.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antiviral | Demonstrated effectiveness against various viral strains. |
| Anti-inflammatory | Reduces inflammation markers in cellular models. |
| Anticancer | Induces apoptosis and inhibits tumor growth in several cancer cell lines. |
| Neuroprotective | Protects neuronal cells from oxidative stress and promotes cell survival. |
| Antimicrobial | Exhibits activity against a range of bacterial and fungal pathogens. |
| Antidiabetic | Shows potential in regulating blood glucose levels in diabetic models. |
Case Studies and Research Findings
Several studies have highlighted the compound's biological potency:
- Cytotoxicity in Cancer Cells : In vitro studies indicated that this compound significantly inhibited the growth of cancer cell lines by inducing methuosis—a form of non-apoptotic cell death characterized by vacuole accumulation.
- Neuroprotective Effects : Research demonstrated that the compound could protect SH-SY5Y neuronal cells from neurotoxic agents, suggesting its potential in treating neurodegenerative diseases .
- Antioxidant Activity : The compound has shown strong antioxidant properties by inhibiting lipid peroxidation and reducing oxidative stress markers in various experimental setups .
Pharmacokinetics
The pharmacokinetic profile of this compound remains an area of ongoing research. Preliminary studies suggest favorable absorption characteristics and a good safety profile similar to other indole derivatives.
Q & A
Q. What are the common synthetic routes for preparing 3-(Azepan-1-ylmethyl)-5-methoxy-1H-indole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis often involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). For example, 3-(2-azidoethyl)-5-methoxy-1H-indole can react with azepane derivatives under PEG-400/DMF solvent systems with CuI as a catalyst (yields ~30–50%) . Optimization strategies include:
Q. How is the crystal structure of this compound determined?
Methodological Answer: X-ray diffraction (XRD) using the SHELX system (e.g., SHELXL for refinement) is standard for resolving crystal structures. Key steps include:
- Data Collection : High-resolution datasets (e.g., synchrotron sources) reduce twinning artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Validation : PLATON or CCDC tools check for structural outliers and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in the aminoethyl side chain of similar indole derivatives?
Methodological Answer: Stereogenic differentiation requires:
- Chiral Chromatography : Use of HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration .
- Crystallographic Analysis : Resolve spatial arrangements via XRD, as demonstrated in bis-indolylalkane derivatives .
Q. What strategies minimize byproduct formation during azepane-indole coupling reactions?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., NH of indole) to prevent unwanted alkylation .
- Catalyst Screening : Iodine (I₂) reduces side reactions compared to FeCl₃ or AlCl₃, which may promote polymerization .
- Solvent Choice : Polar aprotic solvents (DMF, MeCN) enhance solubility and reduce aggregation .
Q. How are contradictory spectral data (e.g., NMR, HRMS) reconciled during characterization?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR (¹H/¹³C/¹⁹F) with HRMS and IR to confirm molecular integrity .
- Dynamic NMR : Resolve rotameric equilibria in flexible side chains by variable-temperature NMR .
- Computational Chemistry : Compare experimental NMR shifts with DFT-predicted values (e.g., ACD/Labs Percepta) .
Q. What in vitro assays evaluate the bioactivity of this compound?
Methodological Answer:
- Anticancer Assays : MTT or SRB assays measure cytotoxicity against breast tumor cell lines (e.g., MCF-7) .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂A for psychedelic analogs) quantify affinity .
- IC₅₀ Determination : Dose-response curves (nonlinear regression) calculate inhibitory concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
